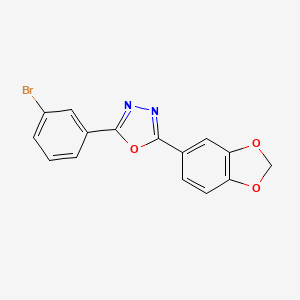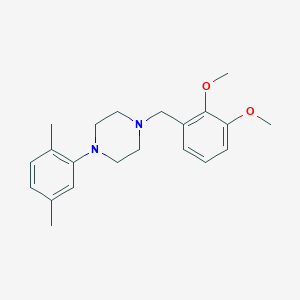![molecular formula C16H11F3N2O2 B5746640 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic benefits in various autoimmune diseases.
Mechanism of Action
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide acts as a JAK inhibitor by binding to the ATP-binding site of JAK. JAK is a key enzyme involved in the signaling pathways of cytokines such as IL-2, IL-6, and IL-23. By inhibiting JAK activity, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and thereby alleviate the symptoms of autoimmune diseases.
Biochemical and Physiological Effects
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to effectively reduce the production of pro-inflammatory cytokines such as IL-2, IL-6, and IL-23 in vitro and in vivo. It has also been shown to reduce the activity of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases. In addition, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to reduce the levels of C-reactive protein (CRP), a marker of inflammation, in patients with rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high affinity for JAK and a long half-life, which allows for sustained inhibition of JAK activity. However, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide also has some limitations for lab experiments. It can be toxic at high concentrations and can affect the activity of other kinases besides JAK.
Future Directions
For research on 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide include investigating its potential in combination with other drugs, in the treatment of other inflammatory diseases, in the treatment of cancer, and in the treatment of viral infections.
Synthesis Methods
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is synthesized by the reaction of 2-(4-cyanophenoxy)acetic acid with 2-(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.
Scientific Research Applications
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic benefits in various autoimmune diseases such as rheumatoid arthritis, psoriasis, Crohn's disease, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), interleukin-6 (IL-6), and interleukin-23 (IL-23). By inhibiting JAK activity, 2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines and thereby alleviate the symptoms of autoimmune diseases.
properties
IUPAC Name |
2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c17-16(18,19)13-3-1-2-4-14(13)21-15(22)10-23-12-7-5-11(9-20)6-8-12/h1-8H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNJXRURMXBUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl [5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5746557.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(3-nitrobenzoyl)oxime]](/img/structure/B5746558.png)




![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5746613.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)
![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}benzonitrile](/img/structure/B5746661.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5746663.png)
![4-{[(2-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B5746665.png)